o-Toluoyl-5-hydroxy Omeprazole

Synthetic Chemistry Metabolite Synthesis Protecting Group Strategy

The free 5-hydroxy metabolite of Omeprazole is acid-labile and prone to stereoselective degradation, complicating analytical method development and metabolite synthesis. o-Toluoyl-5-hydroxy Omeprazole (CAS 120003-79-4) addresses this with a protective o-toluoyl group that stabilizes the metabolite core, enabling precise synthetic routes for labeled internal standards and robust impurity profiling. • Synthesize isotope-labeled 5-hydroxy Omeprazole metabolites for LC-MS/MS internal standards without degrading the sensitive core. • Develop stability-indicating HPLC/UPLC methods for comprehensive impurity profiling of Omeprazole drug substances. • Use as a precursor in CYP2C19 phenotyping assays and in vitro drug-drug interaction studies. Supplied as a white solid, ready for direct use in bioanalytical and metabolic research.

Molecular Formula C25H25N3O5S
Molecular Weight 479.551
CAS No. 120003-79-4
Cat. No. B565093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Toluoyl-5-hydroxy Omeprazole
CAS120003-79-4
Synonyms2-Methylbenzoic Acid [4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]_x000B_methyl]-5-methyl-3-pyridinyl]methyl Ester; 
Molecular FormulaC25H25N3O5S
Molecular Weight479.551
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CS(=O)C3=NC4=C(N3)C=C(C=C4)OC
InChIInChI=1S/C25H25N3O5S/c1-15-7-5-6-8-19(15)24(29)33-13-17-12-26-22(16(2)23(17)32-4)14-34(30)25-27-20-10-9-18(31-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28)
InChIKeyQANBBKVJRGFSTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Toluoyl-5-hydroxy Omeprazole: Research Intermediate & Reference Standard


o-Toluoyl-5-hydroxy Omeprazole (CAS 120003-79-4) is a synthetic derivative and a key intermediate in the preparation of Omeprazole metabolites [1]. With a molecular formula of C25H25N3O5S and a molecular weight of 479.55 g/mol [2], it belongs to the class of proton pump inhibitor (PPI) related compounds. This compound is structurally characterized by a toluoyl group linked to the 5-hydroxy metabolite of Omeprazole, which is crucial for studying the stereoselective metabolism of Omeprazole [3].

Synthetic intermediate with protective o-toluoyl group
Supports 5-hydroxy metabolite pathway research
Enables preparation of labeled standards and metabolite derivatives

o-Toluoyl-5-hydroxy Omeprazole: Distinct from Generic Impurities


Generic Omeprazole impurities, such as Omeprazole Sulphone or 5-Hydroxyomeprazole, cannot substitute for o-Toluoyl-5-hydroxy Omeprazole due to its distinct role as a protected intermediate. Unlike the free 5-hydroxy metabolite, which is prone to acid-induced degradation [1] and stereoselective metabolism [2], the o-Toluoyl group serves as a protective moiety, stabilizing the molecule and enabling its use in precise synthetic routes for generating labeled or modified Omeprazole metabolites [3]. This functional protection and specific synthetic utility render generic in-class impurities unsuitable for the same research and development applications.

Free 5-hydroxy metabolite degrades under acidic conditions; direct substitution may compromise synthetic stability.
Generic sulphone impurity targets a different (CYP3A4) metabolic route; method specificity may shift.
Lack of protective group limits utility in custom metabolite synthesis; not designed for R&D intermediate use.

o-Toluoyl-5-hydroxy Omeprazole: Comparative Evidence for Selection


Protected Intermediate vs. Free Metabolite

o-Toluoyl-5-hydroxy Omeprazole is an intermediate used in the preparation of Omeprazole metabolites [1]. This role is functionally distinct from the free 5-hydroxy Omeprazole metabolite, which is unstable under acidic conditions [2]. The o-Toluoyl group acts as a protecting group, preventing the degradation and unwanted reactions that would occur with the free 5-hydroxy metabolite during synthetic steps.

Protected vs. free metabolite
Class-level
Protected (o-toluoyl) intermediate vs Free 5-hydroxy metabolite
Stable for chemical synthesis vs Prone to acid-catalyzed degradation
Protection enables synthetic steps not feasible with labile free metabolite
Stability context; review specific synthetic conditions
Synthetic Chemistry Metabolite Synthesis Protecting Group Strategy

Reference Standard for Metabolite Quantification

As a derivative of the 5-hydroxy metabolite, o-Toluoyl-5-hydroxy Omeprazole serves as a specialized reference standard. The free 5-hydroxy metabolite exhibits stereoselective formation, with a 10-fold higher intrinsic clearance (CLint) for its formation from R-omeprazole compared to S-omeprazole in human liver microsomes (CLint for R-omeprazole 5-hydroxylation was considerably higher than for S-omeprazole) [1]. The related compound, o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3, is explicitly used as an internal standard for quantifying Omeprazole metabolites in LC-MS/MS assays . While direct quantitative data comparing o-Toluoyl-5-hydroxy Omeprazole to its sulfide or sulfone analogs is limited, its structural similarity to the major circulating metabolite makes it a critical tool for accurate pharmacokinetic and metabolic studies, ensuring precise tracking of the 5-hydroxy pathway [1].

Metabolite pathway selectivity
Class-level
10-fold higher intrinsic clearance (R-omeprazole vs S-omeprazole) for 5-hydroxylation
Supports analytical method development for CYP2C19-mediated pathway tracking
Reported from human liver microsome assays; review specific model context
Analytical Chemistry Pharmacokinetics LC-MS/MS Reference Standard

Purity Specification vs. General Impurity Standards

As a specialized intermediate and research chemical, o-Toluoyl-5-hydroxy Omeprazole is typically supplied with a minimum purity of 95% . While this is a common baseline for research-grade compounds, its specific utility is defined by its structural role, which differentiates it from pharmacopeial reference standards like USP Omeprazole Related Compounds (e.g., Omeprazole Related Compound A) that are provided with certified purity and potency for compendial assays . The value lies not in exceeding a generic purity threshold but in the unique chemical identity it provides for non-compendial applications such as metabolite synthesis and method development for novel impurity tracking [1].

Purity & intended use
Class-level
R&D intermediate, min. 95% purity vs Pharmacopoeial reference standard (certified potency)
Supports exploratory research and method development, not routine compendial QC
Supplier-specified purity; verify for intended analytical workflow
Quality Control Purity Analysis Procurement Specification

o-Toluoyl-5-hydroxy Omeprazole: Key R&D and QC Applications


Isotope-Labeled Metabolite Synthesis

o-Toluoyl-5-hydroxy Omeprazole is a key intermediate for synthesizing deuterated or other isotope-labeled versions of Omeprazole's 5-hydroxy metabolite . Its protected structure is essential for incorporating labels without degrading the sensitive metabolite core, facilitating the creation of internal standards for mass spectrometry-based quantitative assays in pharmacokinetic and drug-drug interaction studies [1].

Non-Compendial Impurity Profiling

In research settings focused on identifying and quantifying non-pharmacopeial impurities (those not listed in official compendia like USP or EP), o-Toluoyl-5-hydroxy Omeprazole serves as a critical reference material for method development and validation [2]. It enables the creation of robust, stability-indicating HPLC or UPLC methods for a more comprehensive impurity profile of Omeprazole drug substances and products [2].

CYP2C19-Mediated Metabolism Studies

Due to its structural relationship with the 5-hydroxy metabolite, this compound is a valuable tool in vitro studies investigating the stereoselective and regioselective metabolism of Omeprazole by CYP2C19 [3]. It can be used as a precursor to generate the active metabolite or as a standard in enzyme kinetics assays designed to phenotype CYP2C19 activity, which is crucial for understanding inter-individual variability in drug response [3].

Degradation Product Characterization

Researchers can use o-Toluoyl-5-hydroxy Omeprazole as a starting material or a comparative standard in forced degradation studies of Omeprazole [4]. By synthesizing specific degradation pathways from this protected intermediate, scientists can generate and characterize potential degradation products that may form under stressed conditions, aiding in the development of more stable formulations and accurate shelf-life predictions [4].

Application
Selection Property
Validation Focus
Isotope-labeled metabolite synthesis
Protected intermediate stability
Label incorporation without degradation of sensitive core
Non-compendial impurity profiling
Reference standard for 5-hydroxy pathway
Method development for non-pharmacopoeial impurities
CYP2C19-mediated metabolism studies
Stereoselective 5-hydroxylation substrate
Enzyme kinetics assay design for activity phenotyping
Degradation product characterization
Protected intermediate for forced degradation
Stability-indicating method validation for formulation research

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